molecular formula C15H13ClN2O3 B5578934 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide

Cat. No.: B5578934
M. Wt: 304.73 g/mol
InChI Key: VABALCQQLQSIOO-UHFFFAOYSA-N
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Description

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide is a chemical compound of interest in scientific research and development. This benzamide derivative features a chloro-nitro substituted benzene core linked to a 2,5-dimethylaniline moiety via an amide bond. The presence of these specific functional groups makes it a potential intermediate or building block for the synthesis of more complex molecules. Researchers may utilize this compound in various fields, including medicinal chemistry for the exploration of new pharmacologically active substances, and in organic synthesis where it can serve as a precursor for heterocyclic compounds or other fine chemicals. The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Proper safety procedures should be followed. For comprehensive handling and safety information, consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-4-10(2)13(7-9)17-15(19)11-5-6-12(16)14(8-11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABALCQQLQSIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Chloro N 2,5 Dimethylphenyl 3 Nitrobenzamide

Established Synthetic Routes for 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide

The primary approach for synthesizing this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine. This is a widely employed and versatile transformation in organic chemistry.

The most common and direct method for the synthesis of this compound is the acylation of 2,5-dimethylaniline with an activated derivative of 4-chloro-3-nitrobenzoic acid. This typically involves converting the carboxylic acid into a more reactive species, such as an acyl chloride.

The synthesis begins with the activation of 4-chloro-3-nitrobenzoic acid. This is commonly achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the highly reactive 4-chloro-3-nitrobenzoyl chloride. nih.govnih.gov This acyl chloride is then reacted with 2,5-dimethylaniline in the presence of a base to yield the final amide product. This method, a variation of the Schotten-Baumann reaction, is efficient for forming amide bonds between amines and acyl chlorides. mdpi.com

Alternative strategies for amide bond formation can also be employed. These include the use of coupling reagents that activate the carboxylic acid in situ. For instance, phosphonium salt reagents can be generated from triphenylphosphine and an N-haloimide like N-chlorophthalimide to create an acyloxy-phosphonium species, which then readily reacts with the amine. nih.gov

Table 1: Common Amide Bond Formation Strategies

Activation Method Reagents Description
Acyl Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride, Phosphorus trichloride (PCl₃) The carboxylic acid is converted to a highly reactive acyl chloride intermediate, which then reacts with the amine. nih.govnih.govmdpi.com
In Situ Coupling N-chlorophthalimide, Triphenylphosphine Phosphonium salts are generated in the reaction mixture to activate the carboxylic acid for amidation. nih.gov

For the acyl chloride route, the reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). nih.govmdpi.com A base, commonly a tertiary amine like triethylamine or pyridine, is added to the reaction mixture. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the condensation reaction, driving the equilibrium towards product formation. These reactions are often performed at room temperature and can be completed within a few hours. mdpi.com

Following the reaction, a standard workup procedure is employed. This usually involves washing the organic solution with a dilute acid, a basic solution (like sodium carbonate), and brine to remove unreacted starting materials and byproducts. mdpi.com The final product is then isolated after drying the organic layer and evaporating the solvent, often with subsequent purification by recrystallization or column chromatography. Yields for this type of amide synthesis are typically high, often in the range of 80% to over 90%. nih.govnih.govmdpi.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the fine-tuning of the molecule's properties. Modifications can be introduced at three primary locations: the 4-chloro-3-nitrobenzoyl moiety, the 2,5-dimethylphenyl moiety, or the amide linker itself.

The aromatic ring derived from 4-chloro-3-nitrobenzoic acid can be modified by altering the existing substituents or introducing new ones. For example, the nitro group (NO₂) could be replaced with a sulfamoyl group (SO₂NH₂), as demonstrated in the synthesis of related compounds like 4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide. bldpharm.com Further derivatization can be achieved by reacting a precursor like 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with various anilines to create a library of compounds with a sulfonamide group adjacent to the amide functionality. nih.gov The positions of the chloro and nitro groups can also be varied to produce different isomers, such as 2-chloro-4-nitrobenzamide or 4-chloro-2-nitrobenzamide derivatives. nih.govuni.lu

A wide range of analogues can be synthesized by replacing 2,5-dimethylaniline with other primary or secondary amines. This allows for the exploration of how different substituents on the N-phenyl ring affect the compound's characteristics. A variety of substituted anilines can be used, including those with different alkyl groups (e.g., 4-methylphenylamine, 3-methylphenylamine), halogens (e.g., 4-bromophenylamine, 2-chlorophenylamine), or other functional groups. nih.govsigmaaldrich.com For instance, reacting 4-chloro-3-nitrobenzoyl chloride with 4-methylaniline would yield 4-chloro-N-(4-methylphenyl)-3-nitrobenzamide. sigmaaldrich.com This systematic variation allows for a comprehensive study of the steric and electronic effects of substituents at this position.

The 2,5-dimethylphenyl group can be replaced entirely with non-aromatic linkers to create different classes of amides. Aliphatic amines can be used in place of anilines to introduce flexibility into the molecular structure. An example of this strategy is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, where an aliphatic amine, 2-(3-chlorophenyl)ethan-1-amine, is used instead of an aromatic one. mdpi.com Similarly, heterocyclic amines can be employed to introduce diverse ring systems, potentially imparting new properties to the resulting molecules. The general synthetic methodologies, particularly the acyl chloride route, are readily adaptable to a wide range of aliphatic and heterocyclic amines. nih.gov

Table 2: Examples of Structural Analogues and Derivatives

Moiety Modified Example Compound Name Structural Change
4-Chloro-3-nitrobenzoyl 4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide bldpharm.com Nitro group replaced with a sulfamoyl group.
4-Chloro-3-nitrobenzoyl 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide nih.gov Addition of a 5-sulfamoyl group and shift of the primary chloro group to position 2.
2,5-Dimethylphenyl 4-Chloro-N-(2-chlorophenyl)-3-nitrobenzamide sigmaaldrich.com 2,5-dimethylphenyl group replaced with a 2-chlorophenyl group.
2,5-Dimethylphenyl 4-Chloro-N-(4-methylphenyl)-3-nitrobenzamide sigmaaldrich.com 2,5-dimethylphenyl group replaced with a 4-methylphenyl group.
Linker N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com Aromatic amine linker replaced with an aliphatic phenethyl amine.

Novel Synthetic Approaches and Catalyst Systems for Benzamide (B126) Synthesis

While the traditional synthesis of this compound would likely involve the acylation of 2,5-dimethylaniline with 4-chloro-3-nitrobenzoyl chloride, recent advancements in organic synthesis have introduced several novel and efficient methods for the formation of benzamide bonds. These modern approaches often utilize sophisticated catalyst systems to achieve high yields and selectivity under milder reaction conditions.

One prominent strategy is the Palladium-Catalyzed N-Arylation of Amides , an extension of the well-established Buchwald-Hartwig amination. This method facilitates the cross-coupling of amides with aryl halides. The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to yield the N-aryl amide and regenerate the active catalyst. The success of this methodology has been significantly enhanced by the development of specialized bidentate phosphine ligands that promote the crucial reductive elimination step.

Another innovative approach is the Rhodium-Catalyzed ortho-Amidation and Decarboxylation of Benzoic Acids . This method utilizes a rhodium catalyst to direct the amidation of a benzoic acid at the ortho position with an isocyanate. The carboxylate group acts as a transient directing group, which is subsequently removed via decarboxylation, affording the corresponding N-aryl benzamide. This strategy provides a unique route to otherwise difficult-to-access substitution patterns.

Furthermore, Iron-Mediated Synthesis of N-Aryl Amides from Nitroarenes and Acyl Chlorides presents a more direct and environmentally benign alternative. This method involves the in situ reduction of a nitroarene to the corresponding amine, which then reacts with an acyl chloride to form the amide. Utilizing inexpensive and non-toxic iron dust as the reductant in water as a solvent makes this a highly attractive green chemical process. A similar one-pot protocol employs trichlorosilane for the metal-free reduction of the nitro group, followed by the addition of an anhydride to form the N-aryl amide.

The following table summarizes these novel approaches:

Synthetic Approach Catalyst/Reagent Key Features Potential Applicability for Target Compound
Palladium-Catalyzed N-ArylationPalladium complexes with specialized phosphine ligandsBroad substrate scope, high efficiency for C-N bond formation.Could be used to couple 4-chloro-3-nitrobenzamide with a 2,5-dimethylphenyl halide or pseudohalide.
Rhodium-Catalyzed ortho-AmidationRhodium catalystsUtilizes a removable directing group for regioselective amidation.Less direct for the target compound's substitution pattern.
Iron-Mediated Amide SynthesisIron dust in waterGreen, uses inexpensive and readily available reagents.Could potentially synthesize the target by reacting 4-chloro-3-nitroaniline with a suitable acylating agent derived from 2,5-dimethylbenzene, or by reacting 2,5-dimethylnitrobenzene with 4-chlorobenzoyl chloride.
Metal-Free Nitro Reduction/AmidationTrichlorosilane and an anhydrideOne-pot, metal-free procedure.Could be applied by reducing 2,5-dimethylnitrobenzene in the presence of an anhydride derived from 4-chlorobenzoic acid.

Chemical Derivatization

The chemical structure of this compound offers several avenues for derivatization, with the nitro group being a particularly versatile functional handle for chemical modification.

Reduction of the Nitro Group

A primary and highly useful derivatization of this compound is the reduction of the nitro group to an amino group, which would yield 3-amino-4-chloro-N-(2,5-dimethylphenyl)benzamide. This transformation opens up a wide range of subsequent chemical modifications of the newly formed aniline derivative. The reduction of aromatic nitro compounds is a well-established and extensively studied reaction in organic chemistry, with numerous reagents and catalytic systems available to effect this conversion.

Common and effective methods for the reduction of nitroarenes include:

Catalytic Hydrogenation : This is a widely used and often very clean method. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C) : This is a highly efficient catalyst for the hydrogenation of nitro groups to amines.

Raney Nickel : This is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides, which can sometimes be a side reaction with Pd/C.

Platinum(IV) Oxide (PtO₂) : Also known as Adams' catalyst, it is another effective hydrogenation catalyst.

Metal-Acid Systems : The reduction of nitro groups can also be achieved using metals in the presence of an acid.

Iron (Fe) in Acidic Media : This is a classic and industrially important method for the reduction of nitroarenes. The reaction is often carried out with iron powder and hydrochloric acid. A key advantage is that the iron(II) chloride formed can be hydrolyzed to regenerate the acid, meaning only a catalytic amount of acid is needed to initiate the reaction.

Tin(II) Chloride (SnCl₂) : This reagent provides a mild method for the reduction of nitro groups and is often used for substrates with other reducible functional groups that need to be preserved.

Zinc (Zn) in Acidic Media : Similar to iron, zinc metal in the presence of an acid like acetic acid can also be used to reduce nitro groups to amines.

The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule. For this compound, a key consideration would be the potential for dehalogenation (removal of the chlorine atom) under certain catalytic hydrogenation conditions. Therefore, milder reagents or specific catalysts like Raney Nickel might be preferred.

The resulting 3-amino-4-chloro-N-(2,5-dimethylphenyl)benzamide would be a valuable intermediate for further synthesis. The newly introduced amino group can undergo a variety of reactions, such as diazotization followed by Sandmeyer reactions to introduce a range of other functional groups, or acylation to form further amide derivatives.

The following table summarizes common methods for the reduction of the nitro group:

Method Reagents Advantages Potential Considerations for the Target Compound
Catalytic HydrogenationH₂, Pd/CHigh efficiency, clean reaction.Potential for dehalogenation of the chloro substituent.
Catalytic HydrogenationH₂, Raney NickelEffective for nitro reduction, less prone to dehalogenation.A good alternative to Pd/C to preserve the chloro group.
Metal/Acid ReductionFe, HCl/AcOHInexpensive, widely used in industry.Generally robust and less likely to cause dehalogenation.
Metal Salt ReductionSnCl₂Mild conditions, good for sensitive substrates.Stoichiometric amounts of tin salts are required.

Advanced Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific chemical compound this compound could not be located.

The requested analysis, encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, requires specific, published research data that is not available for this particular molecule. While information exists for structurally related compounds, such as 4-chloro-3-nitrobenzamide and other benzamide derivatives, the strict requirement to focus solely on this compound prevents the use of data from these other molecules.

As such, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time. The creation of such an article would necessitate access to primary research data from laboratory synthesis and analysis of the compound, which has not been published in the sources accessible.

Structure Activity Relationship Sar Studies of 4 Chloro N 2,5 Dimethylphenyl 3 Nitrobenzamide Analogues

Impact of Substituent Variation on Biological Activity

The biological activity of benzamide (B126) derivatives can be significantly influenced by the nature and position of substituents on both the benzoyl and the N-phenyl rings. For analogues of 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide, modifications to the chloro, nitro, and dimethylphenyl groups can lead to substantial changes in their pharmacological profiles.

Research on related 4-substituted-3-nitrobenzamide derivatives has demonstrated that variations in the substituent at the 4-position of the benzamide ring can modulate anti-tumor activity. For instance, a study on a series of novel 4-substituted-3-nitrobenzamide derivatives revealed that different functional groups at this position led to a range of inhibitory activities against various cancer cell lines, including HCT-116, MDA-MB435, and HL-60. nih.gov This suggests that the chloro group in this compound is a key determinant of its biological effect, and its replacement with other substituents could either enhance or diminish its activity.

Similarly, the substitution pattern on the N-phenyl ring is critical. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was observed that the presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the N-phenyl ring was highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov This highlights the electronic and steric importance of the substituents on the aniline moiety. For this compound, the two methyl groups on the phenyl ring are expected to play a significant role in its interaction with biological targets.

The following table summarizes the anti-tumor activities of some 4-substituted-3-nitrobenzamide analogues, illustrating the impact of substituent variation on the benzamide ring.

CompoundSubstituent at 4-positionN-Aryl GroupGI50 (μM) vs. HCT-116GI50 (μM) vs. MDA-MB435GI50 (μM) vs. HL-60
Analogue 1-Cl-C6H3(CH3)2 (hypothetical)N/AN/AN/A
4a-OCH3-C6H4-4-F2.1111.9042.003
4g-OCH3-C6H4-4-Cl>1001.0081.993
4l-OCH3-C6H4-4-CH3>1003.5863.778
4m-OCH3-C6H4-4-OCH3>1002.5062.811
4n-OCH3-C6H4-4-NO2>1001.5112.116

Data sourced from a study on 4-substituted-3-nitrobenzamide derivatives with different N-aryl groups. nih.gov "N/A" indicates data not available for the specific target compound.

Positional Isomer Effects on Pharmacological Profile

The positioning of substituents on the aromatic rings of this compound is a critical factor that can dramatically alter its pharmacological profile. The relative positions of the chloro and nitro groups on the benzamide ring, as well as the methyl groups on the N-phenyl ring, define the molecule's three-dimensional shape, electronic distribution, and hydrogen-bonding capabilities, all of which are pivotal for its interaction with biological targets.

On the benzamide core, the ortho-nitro and meta-chloro arrangement (relative to the amide group) is specific. Shifting the chloro group to a different position, for instance, to create 2-chloro-3-nitrobenzamide or 5-chloro-3-nitrobenzamide isomers, would change the electronic properties of the ring and the hydrogen bonding potential in the vicinity of the amide. Such positional isomerism has been shown to have a marked effect on the biological activity of other bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR models can provide valuable insights into the physicochemical properties that drive their pharmacological effects and can guide the design of new, more potent compounds.

The development of a predictive QSAR model for this class of compounds would typically involve a series of steps. First, a dataset of analogues with their corresponding biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be classified into several categories, including topological, electronic, steric, and lipophilic properties.

For substituted benzamides, QSAR studies have successfully employed topological descriptors such as molecular connectivity indices and Kier's shape index to model their antimicrobial activity. nih.gov In other studies on N-aryl benzamides, descriptors related to lipophilicity (e.g., AlogP) and molecular shape have been found to be important for predicting biological activity. researchgate.net

A multiple linear regression (MLR) or partial least squares (PLS) analysis is then performed to generate a mathematical equation that links the descriptors to the biological activity. The statistical quality and predictive power of the resulting model are assessed using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the predicted correlation coefficient for an external test set (pred_r²). A statistically robust QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Pharmacophore modeling is another computational technique that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophore features) that are necessary for a molecule to exert a specific biological activity. For this compound and its analogues, a pharmacophore model would highlight the key features responsible for their interaction with a biological target.

Based on the structure of the parent compound, several key pharmacophore features can be hypothesized:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the carbonyl group of the amide are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the amide linkage acts as a hydrogen bond donor.

Aromatic Rings: The two phenyl rings can engage in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Features: The chloro and dimethyl substituents contribute to the lipophilicity of the molecule and can form hydrophobic interactions.

A 3D pharmacophore model can be generated based on a set of active analogues. This model would define the spatial relationships between these features that are optimal for biological activity. Such a model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired pharmacological profile. It also provides a visual representation of the key interactions, aiding medicinal chemists in the rational design of new analogues with improved potency and selectivity.

Computational Chemistry and Molecular Modeling of 4 Chloro N 2,5 Dimethylphenyl 3 Nitrobenzamide

Molecular Docking Studies with Identified or Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein, thereby giving an indication of the ligand's potential biological activity.

Ligand-protein interaction analysis is a critical step in understanding the mechanism of action of a potential drug molecule. This analysis identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that stabilize the ligand within the binding pocket of a protein.

A hypothetical ligand-protein interaction analysis for 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide would involve docking the compound into the active site of a selected protein target. The results would typically be presented in a table format, detailing the interacting amino acid residues of the protein and the nature of the interactions.

Table 1: Hypothetical Ligand-Protein Interaction Analysis of this compound

Interacting Amino Acid Interaction Type Atom(s) in Ligand Involved
e.g., TYR 234 Hydrogen Bond O atom of Nitro group
e.g., LEU 187 Hydrophobic Dimethylphenyl ring
e.g., PHE 356 Pi-Pi Stacking Chloronitrophenyl ring

Scoring functions are used in molecular docking programs to predict the binding affinity between the ligand and the protein. This is typically expressed as a numerical score, with lower values generally indicating a more favorable binding interaction. These scores are calculated based on the intermolecular interactions observed in the docked pose.

The predicted binding affinity helps in ranking different compounds and in prioritizing them for further experimental testing. The results are often presented in a table that includes the docking score and may also include the estimated binding energy.

Table 2: Hypothetical Binding Affinity Prediction for this compound

Protein Target Docking Score (kcal/mol) Estimated Binding Energy (ΔG, kcal/mol)
e.g., Target Protein A -8.5 -9.2

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic structure and geometry of a molecule. These calculations are fundamental to understanding the intrinsic properties of a compound like this compound.

Molecular geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. This provides the most stable conformation of the molecule. The optimized geometry is crucial for subsequent computational analyses, including molecular docking and electronic property calculations. The output of this calculation includes bond lengths, bond angles, and dihedral angles.

Table 3: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-Cl e.g., 1.75 Å
Bond Length C=O (amide) e.g., 1.24 Å
Bond Angle O-N-O (nitro) e.g., 125.0°

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability.

Table 4: Hypothetical Frontier Molecular Orbital Properties of this compound

Parameter Energy (eV)
HOMO Energy e.g., -6.8
LUMO Energy e.g., -2.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. This information is valuable for predicting how the molecule will interact with other molecules and biological targets.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, and the chlorine atom, indicating these as sites for potential electrophilic interactions. Positive potential would likely be observed around the amide hydrogen and the aromatic protons.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Changes

Molecular dynamics simulations are instrumental in understanding the stability of a ligand when bound to its biological target and in observing the conformational changes that occur over time. While no specific MD simulation studies for this compound have been identified, research on other substituted benzamide (B126) derivatives highlights the general principles that would govern its interactions.

MD simulations of similar compounds, when docked into the active site of a protein, often reveal the stability of the ligand-protein complex through the analysis of root-mean-square deviation (RMSD). A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the target's binding pocket. These simulations can also elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. For instance, studies on related nitrobenzamide derivatives have shown that the nitro and amide groups can form crucial hydrogen bonds with amino acid residues in the target protein, contributing to the stability of the complex.

Conformational changes in both the ligand and the protein are another key aspect analyzed through MD simulations. The flexibility of the 2,5-dimethylphenyl group and the rotational freedom around the amide bond in this compound would be of particular interest. Understanding these dynamics is essential as they can influence the compound's ability to adapt to the binding site and maintain a favorable interaction.

Simulation ParameterTypical Finding for Related BenzamidesInferred Implication for this compound
RMSD of Ligand-Protein ComplexStable trajectory with low RMSD values.Suggests potential for stable binding to a biological target.
Key Intermolecular InteractionsHydrogen bonding via amide and nitro groups; hydrophobic interactions from phenyl rings.The chloro, nitro, and dimethylphenyl groups would likely engage in a combination of electrostatic and hydrophobic interactions.
Ligand Conformational ChangesRotation around single bonds to adopt an optimal binding pose.The molecule is expected to exhibit flexibility, allowing it to fit within a binding pocket.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The in silico prediction of ADME properties is a critical step in assessing the drug-likeness of a compound. These predictions help to identify potential liabilities early in the drug discovery process. For this compound, while specific predictive studies are not available, general ADME properties can be estimated based on its chemical structure and by comparing it to similar molecules for which such studies exist.

ADME predictions typically involve evaluating a compound's compliance with established rules, such as Lipinski's Rule of Five, which helps to predict oral bioavailability. The parameters considered include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption: The presence of both lipophilic (chlorophenyl, dimethylphenyl) and polar (nitro, amide) groups suggests that the compound may have moderate oral absorption.

Distribution: The compound's distribution in the body would be influenced by its ability to cross cell membranes and bind to plasma proteins. Its moderate lipophilicity would play a significant role in this process.

Metabolism: The dimethylphenyl and nitro groups could be sites of metabolic transformation, primarily by cytochrome P450 enzymes in the liver.

Excretion: The metabolites, likely more polar than the parent compound, would be expected to be excreted primarily through the kidneys.

Computational tools can provide more quantitative predictions for these properties. For example, parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and potential for blood-brain barrier (BBB) penetration can be estimated.

ADME PropertyPredicted Characteristic for this compound (Inferred)Rationale Based on Chemical Structure
Molecular WeightLikely to be under 500 g/mol.Compliant with Lipinski's Rule of Five.
LogP (Lipophilicity)Predicted to be in a range suitable for drug-likeness.Balance of hydrophobic and hydrophilic moieties.
Hydrogen Bond DonorsOne (from the amide group).Compliant with Lipinski's Rule of Five.
Hydrogen Bond AcceptorsFour (two from the nitro group, one from the carbonyl, one from the chloro group).Compliant with Lipinski's Rule of Five.
Human Intestinal AbsorptionPredicted to be good.Based on overall physicochemical properties.
Blood-Brain Barrier PenetrationPossible, but would need specific calculations to confirm.Dependent on a combination of lipophilicity and polar surface area.

Future Research Directions and Translational Potential

Development of Advanced Analogues with Enhanced Specificity or Potency

The development of advanced analogues is a cornerstone of medicinal chemistry, aiming to improve the therapeutic index of a lead compound. For 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide, this would involve systematic structural modifications to enhance its interaction with biological targets, thereby increasing its potency and selectivity.

Researchers have successfully synthesized various series of benzamide (B126) analogues to target specific biological outcomes. For instance, the modification of the benzamide scaffold has led to the development of potent glucokinase activators for potential diabetes treatment and compounds with significant anticonvulsant activity. walshmedicalmedia.comnih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new molecules. walshmedicalmedia.com By modifying substituents on the phenyl rings of this compound, it may be possible to modulate its pharmacokinetic and pharmacodynamic properties.

Key strategies for analogue development include:

Bioisosteric Replacement: Replacing functional groups (e.g., the chloro or nitro group) with other groups that have similar physical or chemical properties to enhance binding affinity or reduce off-target effects.

Scaffold Hopping: Altering the core benzamide structure while maintaining the spatial arrangement of key pharmacophoric features.

Conformational Constraint: Introducing rigid elements into the molecule to lock it into a bioactive conformation, which can lead to increased potency and selectivity.

The following table summarizes examples of benzamide analogue series and their targeted activities, providing a framework for potential modifications to this compound.

Analogue SeriesTarget/ActivityReference
Thiazole-2-yl benzamide derivativesGlucokinase activation nih.gov
Pyrazole benzamide derivativesGlucokinase activation nih.gov
N-(tetrahydroisoquinolinyl)-2-methoxybenzamidesAnticonvulsant activity walshmedicalmedia.com
3,5-disubstituted analoguesGlucokinase activation nih.gov

Exploration of Novel Biological Pathways and Targets

While some benzamide derivatives have well-characterized mechanisms of action, the precise biological pathways modulated by this compound are likely not fully elucidated. Future research should focus on identifying and validating its molecular targets. The presence of the nitro group is significant, as this moiety is a known pharmacophore that can trigger redox reactions within cells, contributing to a broad range of biological effects, including antimicrobial and antineoplastic activities. researchgate.netnih.gov

A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines, with some compounds showing potent inhibitory effects. nih.gov This suggests that compounds like this compound could potentially interfere with cancer-related pathways. For example, one study found that a nitrobenzamide derivative induced a necrotic cell killing pathway in cancer cells by inactivating the glycolytic enzyme GAPDH. researchgate.net

Unbiased screening approaches are pivotal for discovering novel targets. Methodologies for target identification include:

Phenotypic Screening: Assessing the compound's effect on cell behavior or morphology to uncover its functional role, which can then be traced back to a specific pathway or target. acs.org

Affinity-Based Proteomics: Using the compound as a "bait" to pull down its interacting proteins from a complex biological sample.

Genetic Screens: Employing techniques like CRISPR-Cas9 to identify genes that either enhance or suppress the compound's activity, thereby revealing its mechanism of action.

Exploring these avenues could uncover previously unknown applications for this compound and related compounds.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, integrating data from various "omics" platforms is essential. nih.gov This systems biology approach can reveal how the compound perturbs cellular networks at multiple levels, from genes to metabolites.

Genomics and Transcriptomics: Can identify changes in gene expression profiles upon treatment with the compound, highlighting the cellular pathways that are most affected.

Proteomics: Provides insight into changes in protein abundance and post-translational modifications, which are often the direct targets of small molecules.

Metabolomics: Measures alterations in the levels of small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism. nih.gov

The integration of these large datasets requires sophisticated computational and statistical tools. nih.gov This multi-omics strategy can help in constructing a comprehensive bioactivity profile for the compound, aiding in mechanism-of-action deconvolution, biomarker discovery, and the prediction of potential toxicities. researchgate.netmaastrichtuniversity.nl Such an approach has been proposed to improve confidence in chemical grouping and read-across for toxicity assessments. researchgate.net

Challenges and Opportunities in Benzamide Research

The field of benzamide research, like all drug discovery, faces both challenges and opportunities. A primary challenge is the "expectation-reward gap," where significant investment in research and development does not always translate into new approved therapies, an observation sometimes referred to as "Eroom's Law". frontiersin.org

Challenges:

Target Identification and Validation: A significant hurdle is definitively identifying the specific biological target of a compound and validating its role in a disease process. nih.gov

Predictive Models: The limited predictive power of preclinical models, including cell-based assays and animal models, often leads to clinical trial failures. nih.gov

Intellectual Property: Navigating the complex landscape of intellectual property is crucial for the commercial development of new chemical entities.

Opportunities:

Technological Advances: Innovations in high-throughput screening, computational chemistry, and AI-driven drug design are accelerating the discovery process. frontiersin.orgmdpi.com

Collaborative Research: Increased collaboration between academic institutions, pharmaceutical companies, and government agencies can help overcome the redundancies and silos that can slow down progress. nih.govbham.ac.uk

Untapped Biological Space: There remains a vast number of biological targets and pathways that have yet to be therapeutically exploited, offering immense potential for novel compounds like this compound.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamide, and how are reaction conditions optimized?

The synthesis typically involves sequential nitration and amidation. For example, a pre-synthesized benzamide intermediate (e.g., 4-chloro-N-(2,5-dimethylphenyl)benzamide) undergoes nitration using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to prevent over-nitration . Reaction optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.1–1.3 equivalents of nitrating agent), and quenching with ice to stabilize intermediates. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., nitro group deshields adjacent protons to ~8.2–8.5 ppm). Aromatic protons in the 2,5-dimethylphenyl group appear as a multiplet at 6.8–7.2 ppm .
  • FT-IR : Stretching frequencies for NO2_2 (~1520 cm1^{-1}), amide C=O (~1680 cm1^{-1}), and C-Cl (~750 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 333.05 for C15_{15}H13_{13}ClN2_2O3_3) .

Q. How is purity assessed, and what methods mitigate contamination during synthesis?

Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Common contaminants include unreacted starting materials (e.g., benzamide precursors) or over-nitrated byproducts. Recrystallization in ethanol/water (3:1 v/v) removes polar impurities, while vacuum drying at 50°C minimizes residual solvents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups). For example, torsion angles in the 2,5-dimethylphenyl group (65–85°) influence packing efficiency . The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Data collection at 100–150 K (to reduce thermal motion) and refinement with R-factors <0.05 ensure accuracy .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). To reconcile results:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC50_{50} shifts due to solvent effects .
  • Target Selectivity Profiling : Use kinase or receptor panels to confirm off-target interactions (e.g., nitro group-mediated redox activity) .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess degradation rates impacting in vitro/in vivo correlations .

Q. How do substituent modifications (e.g., chloro vs. trifluoromethyl) alter reactivity in cross-coupling reactions?

The chloro group at position 4 facilitates Suzuki-Miyaura coupling (Pd catalysis, 80°C, 12 h) with aryl boronic acids (yields ~70–85%). In contrast, trifluoromethyl groups (electron-withdrawing) reduce coupling efficiency (~40–50%) due to slower transmetallation. Kinetic studies (NMR monitoring) show pseudo-first-order dependence on palladium concentration .

Q. What computational methods predict the compound’s solubility and bioavailability?

Density Functional Theory (DFT) calculates logP (estimated ~3.2) and solubility parameters. Molecular dynamics simulations (e.g., GROMACS) model hydration free energy, showing poor aqueous solubility (<0.1 mg/mL), aligning with experimental shake-flask data . Bioavailability is optimized via prodrug strategies (e.g., esterification of the amide group) .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound

ParameterValueSource
Space GroupP21_1/c
Unit Cell Dimensionsa=8.21 Å, b=10.54 Å, c=14.73 Å
R-Factor<0.05
Hydrogen BondingN–H⋯O (2.89 Å)

Table 2. Reaction Yields Under Varied Nitration Conditions

Temperature (°C)HNO3_3 Equiv.Yield (%)Byproducts
01.182<5% di-nitration
51.37510% di-nitration
101.56020% di-nitration

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